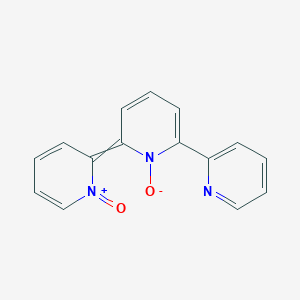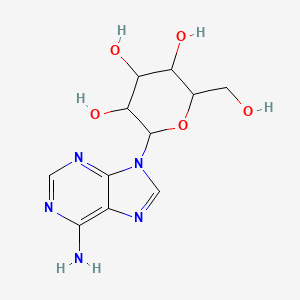
9-alpha-L-Talopyranosyl adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-alpha-L-Talopyranosyl adenine is a nucleoside analog that consists of an adenine base attached to a talopyranose sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-alpha-L-Talopyranosyl adenine typically involves the glycosylation of adenine with a protected talopyranose derivative. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may include several steps of protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
9-alpha-L-Talopyranosyl adenine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the talopyranose moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups on the sugar or adenine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while nucleophilic substitution can introduce various functional groups to the adenine base .
Applications De Recherche Scientifique
9-alpha-L-Talopyranosyl adenine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its interactions with enzymes involved in DNA and RNA synthesis.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to naturally occurring nucleosides.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools
Mécanisme D'action
The mechanism of action of 9-alpha-L-Talopyranosyl adenine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but different sugar moiety.
9-beta-D-Ribofuranosyl adenine: Another nucleoside analog with a different sugar configuration.
6-Thioguanine: A nucleoside analog used as an anticancer agent
Uniqueness
9-alpha-L-Talopyranosyl adenine is unique due to its specific sugar configuration, which can influence its biological activity and interactions with enzymes. This uniqueness makes it a valuable compound for studying the structure-activity relationships of nucleosides and for developing new therapeutic agents .
Propriétés
Numéro CAS |
37515-26-7 |
|---|---|
Formule moléculaire |
C11H15N5O5 |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
Clé InChI |
PAECLWKKOWTEJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






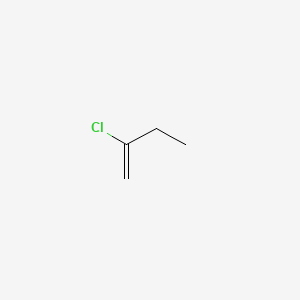



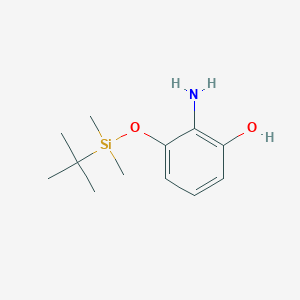
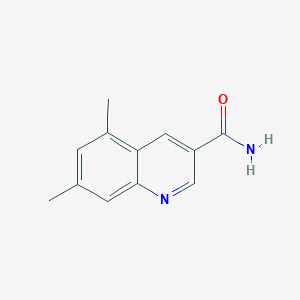

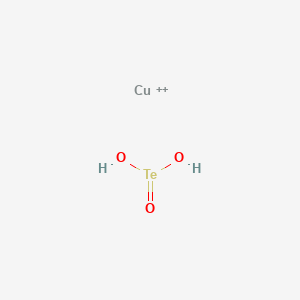
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
